Thiothixene

Descripción general

Descripción

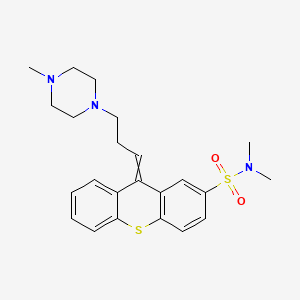

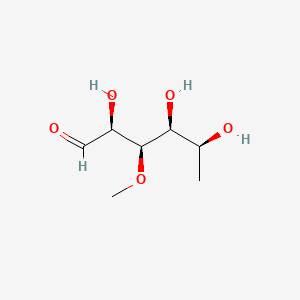

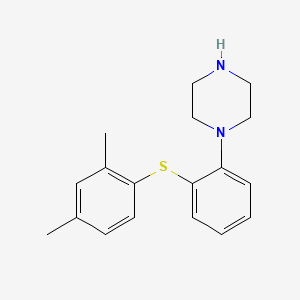

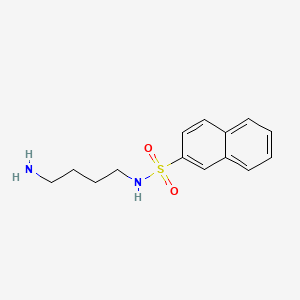

Thiothixene is an antipsychotic medicine used to treat a mental condition called schizophrenia . It is a thioxanthene derivative, specifically the cis isomer of N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide .

Synthesis Analysis

Several methods for the synthesis of Thiothixene are described in literature, which all rely on varying thioxanthone derivatives upon which the (4-methylpiperazin-1-yl)propylidene side chain is constructed .Molecular Structure Analysis

Thiothixene has a molecular formula of C23H29N3O2S2 . The geometrical structure, electronic and optical properties, electronic absorption spectra, vibrational frequencies, natural charge distribution, and thermodynamic properties of the trans and cis structures of Thiothixene have been investigated using density functional theory (DFT) and time-dependent DFT (TDDFT) methods .Chemical Reactions Analysis

Thiothixene acts as an antagonist (blocking agent) on different postsynaptic receptors . It has certain chemical and pharmacological similarities to the piperazine phenothiazines and differences from the aliphatic group of phenothiazines .Physical And Chemical Properties Analysis

Thiothixene has a molecular formula of C23H29N3O2S2, an average mass of 443.625 Da, and a monoisotopic mass of 443.170105 Da .Aplicaciones Científicas De Investigación

1. Treatment of Schizophrenia

Thiothixene, a thioxanthene derivative, has been explored for its efficacy in the treatment of schizophrenia. Che Xin et al. (2014) developed an injectable long-term control-released in situ gel of hydrochloric thiothixene (HT) using biodegradable material polylactic acid (PLA). This formulation aimed to improve therapeutic efficacy in patients with behavioral disturbances who might have difficulties following medication schedules. The in vitro and in vivo studies indicated that this gel could release the drug over several weeks with good histocompatibility and without significant inflammatory reactions (Che Xin, Wang Lihong, Li Qiuyuan, & Liu Hongzhuo, 2014).

2. Psychopharmacological Effects

The psychopharmacological actions of thiothixene have been compared with other antipsychotic drugs such as chlorpromazine and prochlorperazine. Studies by A. Weissman (2004) examined its effects on chronic schizophrenic patients, highlighting its significant antipsychotic properties. The research also delved into the geometric isomerism of thiothixene, exploring the differences in pharmacological activity between its isomers (A. Weissman, 2004).

3. Impact on Somatosensory Evoked Potentials in Schizophrenics

Thiothixene's effect on somatosensory evoked responses was investigated by B. Saletu et al. (2004) in schizophrenic patients. The study found that thiothixene induces significant changes in the latency and amplitude of the SEP, particularly in later peaks. These changes correlated with improvements in psychopathology, suggesting a potential mechanism of action of thiothixene in treating schizophrenia (B. Saletu, M. Saletu, T. Itil, & J. Jones, 2004).

4. Correlation with Serum Levels and Age

Research by J. Yesavage et al. (2004) examined the correlation between thiothixene serum levels and age, revealing that acute single test dose levels correlated positively with age. This correlation was significant and suggests age-dependent pharmacokinetics of thiothixene, which could influence its clinical efficacy and safety profile (J. Yesavage, C. Holman, & R. Cohn, 2004).

5. Plasma Level Monitoring

The study of plasma levels of thiothixene and its active metabolites was conducted by T. Putten et al. (2004), using a radioreceptor assay. The findings suggested that higher chances of substantial improvement in schizophrenic patients occur at certain plasma levels. This research emphasizes the importance of monitoring plasma levels for optimizing therapeutic outcomes (T. Putten, P. May, S. Marder, J. Wilkins, & B. Rosenberg, 2004).

Mecanismo De Acción

- Thiothixene primarily acts as an antagonist (blocking agent) on various postsynaptic receptors:

- Muscarinic (Cholinergic) M1/M2 Receptors : Thiothixene’s action on these receptors results in anticholinergic symptoms (e.g., dry mouth, blurred vision, difficulty urinating, sinus tachycardia, ECG changes, and memory loss). However, it may also attenuate extrapyramidal side effects .

- Thiothixene elicits antipsychotic activity by postsynaptic blockade of central nervous system (CNS) dopamine receptors. This inhibition of dopamine-mediated effects contributes to its therapeutic effects. Additionally, thiothixene has alpha-adrenergic blocking activity .

- Thiothixene’s action leads to symptom improvement in schizophrenia patients. It helps manage hallucinations, delusions, and disorganized thinking by balancing brain chemicals .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Thiothixene may cause serious side effects such as uncontrolled muscle movements in your face, stiffness in your neck, tightness in your throat, trouble breathing or swallowing, seizure, a light-headed feeling, severe constipation, low white blood cell counts, or severe nervous system reaction . It is not approved for use in older adults with dementia-related psychosis .

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023658 | |

| Record name | Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Orbinamon | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS RN |

5591-45-7 | |

| Record name | Thiothixene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothixene [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of thiothixene?

A1: While the exact mechanism is not fully elucidated, thiothixene, like other typical antipsychotics, is believed to exert its effects primarily through antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , ]

Q2: Does thiothixene interact with other neurotransmitter systems?

A2: Yes, research suggests that thiothixene may also interact with other neurotransmitter systems, including serotonin, norepinephrine, and histamine receptors. The clinical significance of these interactions is not fully understood but could contribute to its therapeutic effects and side effect profile. [, , ]

Q3: How does thiothixene compare to other typical antipsychotics in terms of its binding affinity for D2 receptors?

A3: Thiothixene exhibits a relatively high affinity for dopamine D2 receptors, similar to other typical antipsychotics like haloperidol. [, , ] In a study comparing thiothixene and haloperidol, both drugs demonstrated similar efficacy in reducing psychotic symptoms, although thiothixene was associated with a higher incidence of extrapyramidal side effects. []

Q4: What is the relationship between thiothixene plasma levels and clinical response?

A4: Several studies have explored the relationship between thiothixene plasma levels and clinical response. Research indicates a curvilinear correlation between the two, with optimal therapeutic response observed within a specific plasma concentration range. [, , , ]

Q5: What are the primary clinical indications for thiothixene?

A5: Thiothixene is primarily indicated for the treatment of schizophrenia. It has been shown to be effective in managing both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., apathy, social withdrawal) of the disorder. [, , , ]

Q6: Are there specific patient populations in whom thiothixene may be more or less suitable for use?

A6: While thiothixene is generally considered safe and effective for a wide range of patients with schizophrenia, certain factors may influence its suitability. For instance, elderly patients may be more sensitive to the effects of thiothixene and may require lower doses. [] Additionally, individuals with certain medical conditions or taking specific medications may experience drug interactions or require careful monitoring. []

Q7: How is thiothixene metabolized in the body?

A7: Thiothixene undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. [, , ] It is metabolized into various metabolites, some of which may contribute to its therapeutic or side effects.

Q8: What factors can influence the pharmacokinetics of thiothixene?

A8: Several factors can influence the pharmacokinetics of thiothixene, including age, gender, genetics, liver function, and concomitant medications. [, , ] For instance, smoking has been shown to increase the clearance of thiothixene, potentially leading to lower plasma concentrations. []

Q9: Does thiothixene interact with other medications?

A9: Yes, thiothixene can potentially interact with other medications, particularly those that are metabolized by the same cytochrome P450 enzymes or affect those enzymes' activity. [, , ] For example, co-administration with enzyme inducers (e.g., carbamazepine) can decrease thiothixene levels, while inhibitors (e.g., cimetidine) can increase levels, potentially leading to altered efficacy or toxicity.

Q10: What analytical methods are used to quantify thiothixene in biological samples?

A10: Several analytical methods have been developed to measure thiothixene concentrations in biological samples, such as plasma and blood. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), fluorescence spectrophotometry, and radioimmunoassay (RIA). [, , , ]

Q11: What are the challenges in developing stable formulations of thiothixene?

A11: Thiothixene, like many antipsychotic drugs, presents challenges in formulation due to its low solubility and potential for degradation. Researchers have investigated various strategies to enhance its solubility, stability, and bioavailability, such as using different salts, polymorphs, particle size reduction techniques, and complexation with cyclodextrins. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1682264.png)

![Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-](/img/structure/B1682269.png)